molecular formula C19H19N3O3S B4050101 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide

2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide

Cat. No.: B4050101
M. Wt: 369.4 g/mol
InChI Key: IGPLFHWRJSGPJZ-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to a methoxyphenyl group and a thioacetamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The 1,3,4-oxadiazole ring, the methoxyphenyl group, and the thioacetamide group are likely to contribute to the overall structure .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One significant area of research involving 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(1-phenylethyl)acetamide derivatives is their synthesis and evaluation for antimicrobial activities. A study by Gul et al. (2017) focused on the preparation of 2,5-disubstituted 1,3,4-oxadiazole compounds, highlighting their pharmacological activities due to their antimicrobial and hemolytic activity. The synthesized compounds exhibited varying degrees of activity against selected microbial species, with some showing potent antimicrobial properties comparable to reference standards, suggesting their potential application in developing new antimicrobial agents (Gul et al., 2017).

Computational and Pharmacological Potential

Another study explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and evaluation of antioxidant, analgesic, and anti-inflammatory actions. This research demonstrated the compounds' binding and moderate inhibitory effects in various assays, indicating their potential in pharmaceutical applications for managing pain, inflammation, and possibly cancer treatment (Faheem, 2018).

Antagonistic Activity Against Human Adenosine A3 Receptors

Research into the structure-activity relationships of thiazole and thiadiazole derivatives, including those related to this compound, has revealed selective antagonism for human adenosine A3 receptors. These findings suggest the compounds' utility in exploring therapeutic avenues for conditions mediated by adenosine A3 receptors, such as inflammatory diseases (Jung et al., 2004).

Anticancer Properties

The design, synthesis, and characterization of novel derivatives have also been studied for their anticancer properties. Research by Vinayak et al. (2014) on 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol highlighted their cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Vinayak et al., 2014).

Enzyme Inhibition for Disease Treatment

Additionally, compounds with the 1,3,4-oxadiazole moiety have been evaluated for their potential to inhibit enzymes relevant to disease processes. For example, studies on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX) have shown some derivatives to be active inhibitors, suggesting applications in treating neurological diseases and conditions involving oxidative stress (Rehman et al., 2013).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13(14-6-4-3-5-7-14)20-17(23)12-26-19-22-21-18(25-19)15-8-10-16(24-2)11-9-15/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPLFHWRJSGPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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